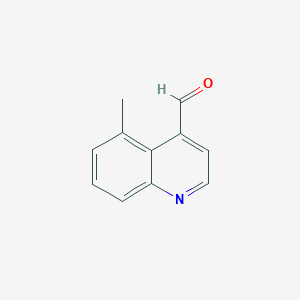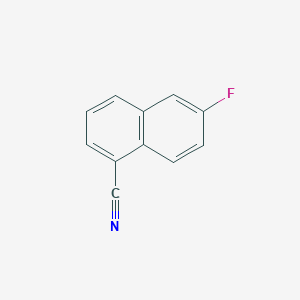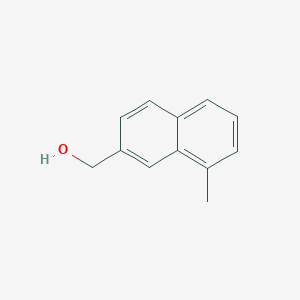
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with an amino group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Amino Group Introduction: The amino group can be introduced through nitration followed by reduction or via direct amination reactions.
Propanoic Acid Moiety Addition: The propanoic acid group is typically introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Amino-3-(1H-pyrrol-2-yl)propanoic acid: Lacks the methyl group, which may influence its reactivity and biological activity.
3-Amino-3-(1-methyl-1H-indol-2-yl)propanoic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical and biological properties.
3-Amino-3-(1-methyl-1H-pyrrol-3-yl)propanoic acid: The position of the amino group is different, affecting its reactivity and interactions.
Uniqueness
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
3-amino-3-(1-methylpyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-10-4-2-3-7(10)6(9)5-8(11)12/h2-4,6H,5,9H2,1H3,(H,11,12) |
InChIキー |
BPSVUPTYMNDSTR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



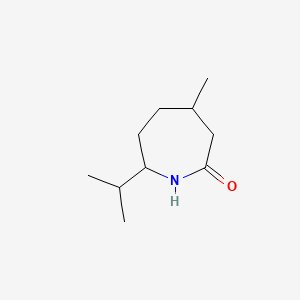
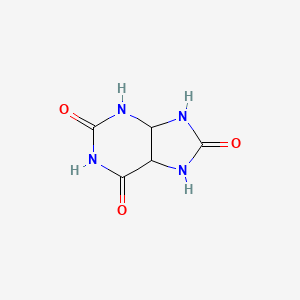

![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)


